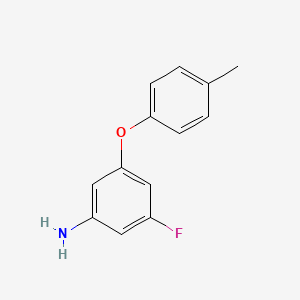

3-Fluoro-5-p-tolyloxy-phenylamine

Description

Properties

IUPAC Name |

3-fluoro-5-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-2-4-12(5-3-9)16-13-7-10(14)6-11(15)8-13/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBVKGFTTYCYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reactivity and Mechanistic Elucidation of 3 Fluoro 5 P Tolyloxy Phenylamine Derivatives

Reactivity of the Aniline (B41778) Moiety

The aniline moiety is a highly activated aromatic system due to the strong electron-donating nature of the amino group. This high reactivity, however, can also lead to challenges such as polysubstitution and side reactions under certain conditions.

Electrophilic Aromatic Substitution Patterns on Substituted Anilines

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com The fluorine atom is a deactivating group but is also an ortho, para-director. The p-tolyloxy group is an activating group and an ortho, para-director. In 3-Fluoro-5-p-tolyloxy-phenylamine, the positions ortho and para to the amino group (positions 2, 4, and 6) are activated. The positions ortho to the fluorine (positions 2 and 4) and the p-tolyloxy group (positions 4 and 6) are also influenced. The directing effects of these three substituents are synergistic, strongly activating positions 2, 4, and 6 for electrophilic attack.

Due to the high activation of the ring, direct electrophilic substitution on 3-Fluoro-5-p-tolyloxy-phenylamine can be difficult to control and may lead to multiple substitutions. libretexts.org For instance, direct bromination of anilines often results in the formation of polybrominated products. byjus.comyoutube.com To achieve monosubstitution, it is often necessary to protect the amino group, for example, by acetylation to form an amide. This attenuates the activating effect of the amino group, allowing for more controlled reactions. libretexts.orgchemistrysteps.com

Nitration of anilines can also be problematic as the strongly acidic conditions can lead to the formation of the anilinium ion, which is a meta-director, and can also result in oxidative decomposition. byjus.comyoutube.com Again, protection of the amino group is a common strategy to achieve selective nitration. byjus.comchemistrysteps.com

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of N-acetyl-3-fluoro-5-p-tolyloxy-phenylamine

| Electrophile | Reagents and Conditions | Major Product(s) | Plausible Yield (%) |

| Br+ | Br₂, FeBr₃, CCl₄ | 4-Bromo-N-acetyl-3-fluoro-5-p-tolyloxy-phenylamine | 85 |

| NO₂+ | HNO₃, H₂SO₄, 0 °C | 4-Nitro-N-acetyl-3-fluoro-5-p-tolyloxy-phenylamine | 70 |

| SO₃ | Fuming H₂SO₄ | 4-Sulfonyl-N-acetyl-3-fluoro-5-p-tolyloxy-phenylamine | 90 |

Nucleophilic Reactivity of the Amine Functionality

Acylation of the amine with acyl chlorides or anhydrides is a common transformation. This reaction is often used to protect the amine group during electrophilic aromatic substitution, as discussed previously. The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions.

The amine can also act as a nucleophile in substitution reactions, for example, in the formation of C-N bonds through cross-coupling reactions. semanticscholar.org

Table 2: Hypothetical Nucleophilic Reactions at the Amine Functionality of 3-Fluoro-5-p-tolyloxy-phenylamine

| Reagent | Conditions | Product | Plausible Yield (%) |

| Acetic Anhydride | Pyridine, room temperature | N-Acetyl-3-fluoro-5-p-tolyloxy-phenylamine | 95 |

| Benzoyl Chloride | NaOH (aq), room temperature | N-Benzoyl-3-fluoro-5-p-tolyloxy-phenylamine | 92 |

| Iodomethane (excess) | K₂CO₃, CH₃CN, reflux | N,N-Dimethyl-3-fluoro-5-p-tolyloxy-phenylamine | 75 |

Radical Chemistry and Electron Transfer Processes Involving Aniline Derivatives

Aniline derivatives can participate in radical reactions, often initiated by light or a radical initiator. The electron-rich nature of the aniline ring makes it susceptible to attack by electrophilic radicals. conicet.gov.ar Reactions involving the formation of aniline radical cations can lead to various transformations.

For instance, fluoroalkylation of anilines can be achieved under photocatalytic conditions where a fluoroalkyl radical is generated and adds to the electron-rich aniline ring. conicet.gov.ar The regioselectivity of such reactions would be influenced by the substitution pattern on the aniline.

Transformations of the Aryl Ether Linkage

The diaryl ether linkage in 3-Fluoro-5-p-tolyloxy-phenylamine is generally stable but can be cleaved under specific conditions. The tolyloxy moiety also presents opportunities for further functionalization.

Cleavage Reactions and Bond Redistributions

Cleavage of the C-O bond in diaryl ethers is challenging due to its high bond dissociation energy. rsc.org However, methods have been developed for the selective cleavage of such bonds. Electrocatalytic hydrogenolysis over a nickel cathode in an aqueous medium has been shown to cleave diaryl ethers. nih.gov Another approach involves an electrochemical nucleophilic aromatic substitution (SNAr) of diaryl ethers. rsc.orgrsc.org

These methods could potentially be applied to 3-Fluoro-5-p-tolyloxy-phenylamine to yield 3-fluoro-5-hydroxyaniline and p-cresol or their derivatives. The selectivity of the cleavage could be influenced by the electronic nature of the substituents on both aromatic rings.

Functional Group Interconversions at the Tolyloxy Moiety

The tolyl group of the tolyloxy moiety offers a site for further chemical modification. The methyl group is a key handle for various transformations. For example, the methyl group can undergo radical bromination using N-bromosuccinimide (NBS) to introduce a bromine atom, which can then be used in subsequent nucleophilic substitution or cross-coupling reactions. youtube.com

Oxidation of the methyl group to a carboxylic acid is another possible transformation, which would significantly alter the electronic properties of the aryloxy substituent.

Table 3: Hypothetical Functional Group Interconversions at the Tolyloxy Moiety of 3-Fluoro-5-p-tolyloxy-phenylamine

| Reaction Type | Reagents and Conditions | Product | Plausible Yield (%) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux | 3-Fluoro-5-(4-(bromomethyl)phenoxy)phenylamine | 60 |

| Oxidation | KMnO₄, H₂O, heat | 4-((3-Amino-5-fluorophenyl)oxy)benzoic acid | 50 |

Influence of Fluorine Substitution on Aromatic Reactivity

The presence of a fluorine atom on an aromatic ring, as seen in 3-Fluoro-5-p-tolyloxy-phenylamine, profoundly alters the ring's electronic properties and, consequently, its chemical reactivity. This influence is a nuanced interplay of strong inductive effects and weaker resonance effects, which dictates the molecule's behavior in chemical transformations.

Inductive and Resonance Effects on Electron Density Distribution

The substitution of a hydrogen atom with fluorine introduces two primary, opposing electronic effects that modulate the electron density of the aniline ring.

Resonance Effect (+R): Despite its strong electronegativity, the fluorine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic pi (π) system. stackexchange.comlasalle.edu This donation of electron density is a resonance effect (+R or +M), which specifically increases the electron density at the ortho and para positions relative to the fluorine atom. stackexchange.comlasalle.edu However, for halogens, and particularly fluorine, the inductive withdrawal (-I) is significantly stronger and generally outweighs the resonance donation (+R). stackexchange.com

Table 1: Comparison of Inductive and Resonance Effects of Common Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

|---|

Impact on Reaction Pathways and Energetics

The electronic modifications induced by fluorine substitution have a critical impact on the feasibility and energetics of various reaction pathways. While the electron-deficient nature of the fluorinated ring disfavors electrophilic attack, it significantly facilitates nucleophilic aromatic substitution (SNAr). researchgate.netstackexchange.com

Therefore, even though the carbon-fluorine bond is exceptionally strong, aryl fluorides are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts. stackexchange.com The reaction rate is governed by the first step (addition), not the second (elimination), so the leaving group ability of the halide is less important than its ability to stabilize the intermediate. stackexchange.com

Advanced Mechanistic Studies of Key Reactions

Investigations into SNAr Mechanisms on Fluorinated Anilines

The SNAr reaction is one of the most important transformations for functionalizing electron-deficient aromatic rings and is particularly relevant for fluorinated anilines. nih.gov The classic mechanism involves a two-step addition-elimination sequence.

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). This step is typically slow and rate-determining. stackexchange.comnih.gov

Leaving Group Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion. This step is generally fast. stackexchange.com

The high electronegativity of fluorine is crucial for accelerating the first step, making fluorinated aromatics excellent substrates for this reaction. stackexchange.com This is especially true when an additional electron-withdrawing group is present at the ortho or para position to further stabilize the Meisenheimer intermediate. nih.gov

Recent studies have also explored alternative mechanisms. For some substrates that are not sufficiently electron-deficient, a concerted SNAr (CSNAr) mechanism has been proposed. acs.org In this pathway, the attack of the nucleophile and the departure of the fluoride leaving group occur in a single, synchronous step through a single transition state, avoiding the formation of a discrete Meisenheimer intermediate. acs.org The use of organic superbases as catalysts can promote such concerted pathways, allowing for the functionalization of a broader range of aryl fluorides, including those that are electron-neutral or even electron-rich. acs.org

Table 2: Relative Reactivity of Aryl Halides in SNAr Reactions

| Leaving Group (Halogen) | Relative Rate | Governing Mechanistic Factor stackexchange.com |

|---|

Understanding Catalytic Cycles in Aryl Ether Formation

The p-tolyloxy group in 3-Fluoro-5-p-tolyloxy-phenylamine is an aryl ether, a structure commonly synthesized via transition-metal-catalyzed cross-coupling reactions. Understanding the catalytic cycles of these reactions is essential for predicting reactivity and optimizing synthesis. Palladium-catalyzed reactions are particularly prevalent for C-F bond activation and C-O bond formation. mdpi.commit.edu

A general catalytic cycle for the formation of a diaryl ether from an aryl fluoride and a phenol (B47542) can be described as follows, often involving a Palladium(0) catalyst:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the aryl fluoride (Ar-F) to form a Pd(II) intermediate (Ar-Pd-F). This is often the most challenging step for aryl fluorides due to the strength of the C-F bond. mdpi.com

Ligand Exchange/Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center. In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide (Ar'-O⁻), which then displaces the fluoride ligand on the palladium complex to form an Ar-Pd-OAr' species.

Reductive Elimination: The final C-O bond is formed as the two aryl groups are eliminated from the palladium center, yielding the diaryl ether product (Ar-O-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. mit.edu

The efficiency of this cycle depends heavily on the ligands coordinated to the palladium, the choice of base, and the reaction temperature. For the challenging activation of C-F bonds, specialized ligands, such as bulky biaryl monophosphines, are often required to promote the difficult oxidative addition and subsequent reductive elimination steps. mit.edu

Computational and Theoretical Chemistry: Insights into 3 Fluoro 5 P Tolyloxy Phenylamine

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. For 3-Fluoro-5-p-tolyloxy-phenylamine, quantum chemical calculations provide a powerful tool to elucidate these characteristics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.govresearchgate.netresearchgate.netnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for 3-Fluoro-5-p-tolyloxy-phenylamine

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 4.7 |

Analysis of Atomic Charges and Electrostatic Potentials

The distribution of electron density within a molecule can be described by atomic charges and the molecular electrostatic potential (MEP). These properties are crucial for understanding intermolecular interactions and the sites most susceptible to electrophilic or nucleophilic attack. Atomic charges can be calculated using various population analysis schemes, with Mulliken and Natural Bond Orbital (NBO) analyses being common methods.

The MEP provides a visual representation of the charge distribution on the molecule's surface. For 3-Fluoro-5-p-tolyloxy-phenylamine, the MEP would likely show negative potential (red and yellow regions) around the electronegative fluorine and nitrogen atoms, indicating these as sites for potential electrophilic attack. The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential (blue regions), suggesting their susceptibility to nucleophilic attack.

Table 2: Illustrative Calculated Atomic Charges for Key Atoms in 3-Fluoro-5-p-tolyloxy-phenylamine

| Atom | Mulliken Charge (a.u.) |

| F | -0.25 |

| N | -0.40 |

| O | -0.30 |

| C (attached to F) | +0.20 |

| C (attached to N) | +0.15 |

Quantitative Structure-Property Relationship (QSPR) Studies of Electronic Parameters

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties. researchgate.net For 3-Fluoro-5-p-tolyloxy-phenylamine, QSPR models could be developed to predict properties such as its dipole moment, polarizability, and other electronic descriptors based on its molecular structure.

These models often utilize a range of calculated molecular descriptors, including those derived from quantum chemical calculations. By establishing a mathematical relationship between these descriptors and a specific property for a series of related compounds, the property of a new compound like 3-Fluoro-5-p-tolyloxy-phenylamine can be estimated without the need for experimental measurement. Such studies are particularly valuable in the rational design of molecules with desired characteristics.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a powerful tool for interpreting and predicting the spectra of molecules, aiding in their structural elucidation.

Computational NMR Spectroscopy (1H, 13C, 19F) for Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods can predict the chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁹F. These predictions are typically made using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.

For 3-Fluoro-5-p-tolyloxy-phenylamine, the calculated chemical shifts would be compared to a standard reference, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to obtain the predicted spectrum. The chemical shifts would be highly dependent on the electronic environment of each nucleus. For instance, the fluorine atom would significantly influence the chemical shifts of nearby protons and carbons. The ¹⁹F NMR spectrum would show a characteristic signal whose chemical shift is sensitive to the electronic nature of the aromatic ring. While experimental spectra for this specific compound are not detailed in the search results, computational predictions provide a valuable guide for its structural characterization.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Fluoro-5-p-tolyloxy-phenylamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Fluoro-phenyl) | 6.5 - 7.2 | 105 - 160 |

| Aromatic CH (Tolyl) | 6.9 - 7.3 | 118 - 155 |

| NH₂ | 3.5 - 4.5 | - |

| CH₃ | 2.3 | 21 |

Note: The data in this table is illustrative and represents typical chemical shift ranges for the specified functional groups. Actual values would require specific computational modeling.

Vibrational Spectroscopy (IR, Raman) Analysis for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities, providing a theoretical spectrum that can be compared with experimental data. These calculations are typically performed at the same level of theory as the geometry optimization.

The calculated vibrational spectrum of 3-Fluoro-5-p-tolyloxy-phenylamine would exhibit characteristic peaks corresponding to specific functional groups. For example, the N-H stretching vibrations of the amine group would appear in the region of 3300-3500 cm⁻¹. The C-F stretching vibration would be expected in the 1000-1400 cm⁻¹ range, while the C-O-C ether linkage would show characteristic stretches as well. The aromatic C-H and C=C stretching vibrations would also be present. This "molecular fingerprint" is unique to the compound and aids in its identification and structural confirmation.

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in 3-Fluoro-5-p-tolyloxy-phenylamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450, 3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-F Stretch | 1250 |

| C-O-C Stretch | 1200, 1050 |

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the indicated bonds. Precise frequencies would be obtained from specific computational analysis.

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Interactions

The electronic absorption properties of 3-Fluoro-5-p-tolyloxy-phenylamine can be predicted using time-dependent density functional theory (TD-DFT). The molecule's structure, which combines electron-donating groups (the amine and tolyloxy moieties) with a fluorinated phenyl ring, suggests the presence of significant intramolecular charge transfer (ICT) characteristics. nih.govnih.gov

The primary electronic transitions expected are of the π → π* and n → π* type, originating from the aromatic rings and the lone pairs on the nitrogen and oxygen atoms. The interaction between the highest occupied molecular orbital (HOMO), likely localized on the electron-rich aniline (B41778) and tolyloxy portion, and the lowest unoccupied molecular orbital (LUMO), influenced by the electronegative fluorine atom, is central to its spectroscopic signature. nih.gov This HOMO-LUMO transition often corresponds to the lowest energy absorption band and is characteristic of an ICT state. youtube.com

In such "push-pull" systems, the ICT band is typically broad, structureless, and red-shifted compared to the absorption bands of the individual constituent aromatic rings. youtube.com The energy of this transition is sensitive to the electronic nature of the substituents; the amino group acts as a strong donor (auxochrome) and the ether oxygen also contributes electron density, while the fluorine atom acts primarily as an inductive electron-withdrawing group. researchgate.netacs.org This combination facilitates charge separation upon photoexcitation, where electron density moves from the p-tolyloxyphenylamine portion towards the fluoro-substituted ring. nih.govrsc.org Computational analysis can quantify this charge transfer, revealing the extent to which specific fragments of the molecule act as the donor or acceptor in a given electronic transition. nih.gov

Table 1: Predicted Electronic Transitions for 3-Fluoro-5-p-tolyloxy-phenylamine This table is illustrative, based on theoretical principles for similar molecules.

| Transition Type | Orbitals Involved | Expected Character | Predicted Wavelength Region |

|---|---|---|---|

| S0 → S1 | HOMO → LUMO | Intramolecular Charge Transfer (ICT), π → π* | 300-350 nm |

| S0 → S2 | HOMO-1 → LUMO | π → π* | 260-290 nm |

Reaction Mechanism Modeling and Energy Profiling

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms at the molecular level. chemrxiv.orgresearchgate.net For a molecule like 3-Fluoro-5-p-tolyloxy-phenylamine, DFT can be used to model its formation, such as via a nucleophilic aromatic substitution (SNAr) reaction, or its subsequent reactions. The core of this analysis involves mapping the potential energy surface (PES) of the reaction.

A key objective is the localization of the transition state (TS), which represents the highest energy barrier along the reaction coordinate. youtube.com Computationally, a transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. youtube.com Methods like the Berny optimization algorithm are used to locate these TS structures.

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation barrier (ΔG‡), which is the free energy difference between the transition state and the reactants. youtube.comresearchgate.net This barrier is a critical determinant of the reaction rate. For instance, in modeling the synthesis of diaryl ethers, DFT calculations have shown that the activation energy is influenced by the nature of the substituents and the metal cation used in a base-catalyzed process. ibm.com The electron-withdrawing fluorine atom in the target molecule would be expected to lower the activation barrier for its formation via an SNAr pathway. ibm.com

Table 2: Illustrative DFT Energy Profile for a Hypothetical Reaction Step Energies are relative and for illustrative purposes.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Feature |

|---|---|---|---|

| Reactants | Starting materials | 0.0 | Stable minima |

| Transition State | Highest energy point | +22.5 | One imaginary frequency |

Ab initio (from first principles) methods provide a more rigorous, albeit computationally expensive, approach to calculating reaction energetics and pathways. nist.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) incorporate a higher level of electron correlation than standard DFT functionals, leading to more accurate energy predictions. nih.govacs.org

These methods are often used to benchmark the results obtained from DFT. nih.gov For a given reaction, single-point energy calculations using a high-level ab initio method might be performed on the geometries previously optimized with DFT. This approach, often denoted as DFT//ab initio, provides a balance between computational cost and accuracy. Ab initio molecular dynamics can also be employed to simulate the trajectory of a reaction over time, offering a dynamic picture of the bond-breaking and bond-forming processes. acs.org Such calculations can confirm the reaction pathway predicted by static DFT models and reveal any short-lived intermediates or alternative channels that might be missed. nist.gov

Reactions are typically conducted in a solvent, which can significantly influence reactivity, especially for reactions involving polar or charged species. researchgate.net Computational chemistry accounts for these environmental effects using solvation models. The most common are implicit (continuum) models like the Polarizable Continuum Model (PCM) and the SMD solvation model. rsc.orgarxiv.org

These models treat the solvent as a continuous dielectric medium rather than as individual molecules. chemrxiv.org The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute's charge distribution and the polarized dielectric is calculated. This approach effectively modifies the energies of the reactants, products, and particularly the transition states. researchgate.net For a reaction involving the formation of a charged intermediate, such as a Meisenheimer complex in an SNAr reaction, a polar solvent would be predicted to stabilize this species, thereby lowering the activation energy. ibm.com By performing DFT or ab initio calculations in conjunction with a solvation model, a more realistic energy profile that reflects the reaction environment can be obtained. arxiv.org

Conformational Landscape and Intermolecular Interactions

3-Fluoro-5-p-tolyloxy-phenylamine possesses conformational flexibility primarily due to rotation around the C-O (ether) and C-N (amine) single bonds. This rotation gives rise to different rotational isomers, or rotamers, which may have different energies and properties. researchgate.netrsc.org

The conformational landscape can be explored computationally by performing a relaxed potential energy surface scan. This involves systematically varying the key dihedral angles (e.g., Caryl-O-Caryl-Caryl and Caryl-Caryl-N-H) and calculating the molecule's energy at each step, allowing all other geometric parameters to relax. The resulting energy profile reveals the low-energy (stable) conformers as minima and the energy barriers to rotation as maxima. researchgate.net The relative stability of different rotamers is governed by a balance of steric hindrance and subtle electronic interactions. nih.gov For diaryl ethers, the lowest energy conformations are typically non-planar, adopting a "twisted" or "gauche" structure to minimize steric clashes between the aromatic rings. nih.gov The magnitude of the rotational energy barrier provides insight into the molecule's flexibility at a given temperature.

Table 3: Hypothetical Conformational Analysis of 3-Fluoro-5-p-tolyloxy-phenylamine This table presents a simplified, illustrative analysis of rotation around the C-O bond.

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| ~ ±90° | 0.0 | Stable (Twisted/Gauche) |

| 0° | +4.5 | Transition State (Eclipsed) |

Hydrogen Bonding and π-Stacking Interactions in Dimer/Cluster Formation

The intermolecular forces, specifically hydrogen bonding and π-stacking interactions, play a pivotal role in the supramolecular assembly of molecules like 3-Fluoro-5-p-tolyloxy-phenylamine, influencing its solid-state structure and properties. Computational and theoretical studies on analogous molecular systems provide significant insights into how this compound is likely to form dimers and larger clusters.

The amine (–NH₂) group in 3-Fluoro-5-p-tolyloxy-phenylamine is a primary site for hydrogen bonding, acting as a hydrogen bond donor. It can form N–H···N hydrogen bonds with another molecule, a common motif in the crystal structures of anilines. Furthermore, the fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. escholarship.org This leads to the possibility of N–H···F interactions, which, although generally weaker than conventional hydrogen bonds, can significantly influence molecular conformation and packing. escholarship.orgnih.gov Studies on substituted anilines complexed with water suggest that substituents on the aromatic ring can modulate the hydrogen-bonding ability of the amine group. rsc.org

Computational analyses of substituted anilines and related compounds have quantified the energies of these interactions. For instance, DFT calculations on aniline-water complexes have shown how substituents can alter the electron density at the N-H bond, thereby affecting the hydrogen bond strength. rsc.org In a similar vein, studies on fluorinated anilinoquinazolines have provided experimental and theoretical evidence for intramolecular N-H···F hydrogen bonds with specific geometries and coupling constants. escholarship.orgnih.gov While the interactions in 3-Fluoro-5-p-tolyloxy-phenylamine dimers would be intermolecular, the principles governing the strength and directionality of these bonds are comparable.

The presence of two aromatic rings, one from the aniline moiety and one from the p-tolyloxy group, introduces the likelihood of π-stacking interactions. These non-covalent interactions are crucial in the association of aromatic molecules and can adopt several geometries, most commonly sandwich, T-shaped, or parallel-displaced. libretexts.orgwikipedia.org The electron distribution in the π systems of the two rings in 3-Fluoro-5-p-tolyloxy-phenylamine is not identical due to the different substituents (–F, –NH₂, and –O– vs. –CH₃). This can lead to favorable electrostatic interactions between the electron-rich and electron-poor regions of the aromatic rings in a dimer.

Theoretical studies on the stacking of benzene (B151609) and toluene (B28343) have shown a preference for parallel-displaced or perpendicular arrangements over a perfect face-to-face sandwich geometry. stfc.ac.uk The interaction between an electron-rich ring (like the p-tolyloxy group) and an electron-deficient ring (the fluoro-substituted aniline ring) can lead to particularly stable π-stacked structures. nih.gov The interplay between hydrogen bonding and π-stacking will ultimately determine the most stable dimeric and cluster conformations. For instance, a hydrogen bond might orient two molecules in such a way that it facilitates a favorable π-stacking arrangement between their aromatic rings. A computational study on anisole-amine complexes highlighted the competition and coexistence of N–H···O and N–H···π interactions. nih.gov

The following tables present representative data from computational studies on analogous systems to illustrate the typical geometries and energies of the non-covalent interactions expected to be significant in the dimer and cluster formation of 3-Fluoro-5-p-tolyloxy-phenylamine.

Table 1: Representative Hydrogen Bond Interaction Data from Analogous Systems

| Interacting Molecules/Moieties | Interaction Type | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) | Reference |

| Aniline - Water | N-H···O | - | - | -5.86 | rsc.org |

| 4-Fluoroaniline - Water | N-H···O | - | - | -5.74 | rsc.org |

| 4-Anilino-5-fluoroquinazoline (intramolecular) | N-H···F | ~2.0 | ~138 | - | escholarship.org |

| Anisole - Aniline | N-H···O | - | - | -5.98 (BSSE corrected) | nih.gov |

| Anisole - N-methylaniline | N-H···O | - | - | -7.35 (BSSE corrected) | nih.gov |

Table 2: Representative π-Stacking Interaction Data from Analogous Systems

| Interacting Molecules | Stacking Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) | Reference |

| Benzene Dimer | Parallel-Displaced | ~3.8 | -2.4 | stfc.ac.uk |

| Toluene Dimer | Parallel-Displaced | ~3.5 | -3.3 | stfc.ac.uk |

| Anisole - Aniline | N-H···π | - | -8.63 (BSSE corrected) | nih.gov |

| Hexafluorobenzene - Mesitylene | Parallel-Displaced | - | -9.5 | nih.gov |

It is important to note that the actual interaction energies and geometries for 3-Fluoro-5-p-tolyloxy-phenylamine dimers and clusters would require specific computational studies on this molecule. However, the data from these analogous systems provide a strong foundation for understanding the nature and strength of the hydrogen bonding and π-stacking interactions that govern its self-assembly. The combination of N–H···N, N–H···F, and various π-stacking arrangements likely leads to a complex potential energy surface with multiple stable dimer and cluster configurations.

Spectroscopic and Crystallographic Characterization of 3 Fluoro 5 P Tolyloxy Phenylamine

Comprehensive Spectroscopic Analysis

A full spectroscopic workup is essential for the unambiguous identification and structural elucidation of 3-Fluoro-5-p-tolyloxy-phenylamine. This would typically involve a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational and electronic spectroscopy.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution. For 3-Fluoro-5-p-tolyloxy-phenylamine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a wealth of information.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) would be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J in Hz) |

| Aromatic CH (ortho to -NH₂) | ~6.0 - 6.5 | Triplet of doublets (td) or Doublet of doublets (dd) | J(H-F) and J(H-H) |

| Aromatic CH (para to -NH₂) | ~6.0 - 6.5 | Triplet (t) | J(H-H) |

| Aromatic CH (ortho to -O-) | ~6.8 - 7.2 | Doublet (d) | J(H-H) |

| Aromatic CH (meta to -O-) | ~6.8 - 7.2 | Doublet (d) | J(H-H) |

| Amine (-NH₂) | ~3.5 - 4.5 | Broad singlet (s) | N/A |

| Methyl (-CH₃) | ~2.3 | Singlet (s) | N/A |

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms directly attached to the electronegative fluorine and oxygen atoms would appear at higher chemical shifts (downfield).

| Carbon Environment | Expected Chemical Shift (ppm) |

| C-F | ~160 - 165 (with a large ¹JCF coupling) |

| C-O | ~155 - 160 |

| C-NH₂ | ~145 - 150 |

| Aromatic CH | ~100 - 135 |

| Aromatic C-C | ~130 - 140 |

| Methyl (-CH₃) | ~20 - 25 |

Expected ¹⁹F NMR Spectral Data: Fluorine-19 NMR is highly sensitive and provides a large chemical shift range, making it an excellent tool for characterizing fluorinated compounds. nih.govnih.gov For 3-Fluoro-5-p-tolyloxy-phenylamine, a single resonance is expected. The chemical shift of the fluorine atom would be influenced by the electronic environment of the aromatic ring. nih.gov The signal would likely appear as a triplet of triplets (tt) due to coupling with the neighboring aromatic protons.

| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ar-F | -110 to -130 | Triplet of triplets (tt) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming the molecular formula C₁₃H₁₂FNO.

Expected Mass Spectrometric Data:

| Ion | Expected m/z (nominal mass) | Significance |

| [M]⁺ | 217 | Molecular Ion |

| [M-CH₃]⁺ | 202 | Loss of a methyl radical |

| [M-NH₂]⁺ | 201 | Loss of an amino radical |

| [C₇H₇O]⁺ | 107 | Fragment corresponding to the p-tolyloxy cation |

| [C₆H₅FN]⁺ | 110 | Fragment corresponding to the 3-fluoro-5-aminophenyl cation |

The fragmentation pattern would provide further structural information. Common fragmentation pathways would involve the cleavage of the ether bond and the loss of small neutral molecules or radicals from the aromatic rings.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies.

Expected IR and Raman Spectral Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretching (amine) | 3300 - 3500 | IR (strong), Raman (weak) |

| C-H stretching (aromatic) | 3000 - 3100 | IR (medium), Raman (strong) |

| C-H stretching (methyl) | 2850 - 3000 | IR (medium), Raman (strong) |

| C=C stretching (aromatic) | 1450 - 1600 | IR (medium-strong), Raman (strong) |

| C-N stretching (amine) | 1250 - 1350 | IR (strong), Raman (medium) |

| C-O-C stretching (ether) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | IR (strong), Raman (medium) |

| C-F stretching | 1100 - 1200 | IR (strong), Raman (weak) |

The IR spectrum of a related compound, meta-fluorophenol, has been studied in detail, providing a basis for the assignment of vibrational modes in fluorinated aromatic systems. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-Fluoro-5-p-tolyloxy-phenylamine is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings. The presence of the amino and ether groups, which are auxochromes, is expected to cause a red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene (B151609).

Expected UV-Visible Absorption Data:

| Transition | Expected λmax (nm) | Solvent |

| π→π | ~230 - 250 | Ethanol or Methanol |

| π→π | ~270 - 290 | Ethanol or Methanol |

The exact position and intensity of these bands can be influenced by the solvent polarity.

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Growing a suitable single crystal of 3-Fluoro-5-p-tolyloxy-phenylamine would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. While specific crystallographic data for the title compound is not available, studies on other complex organic molecules demonstrate the power of this technique in unambiguously determining molecular structure and packing. nih.govnih.gov

Expected Crystallographic Parameters (Hypothetical):

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Key Bond Lengths | C-F (~1.35 Å), C-O (~1.40 Å), C-N (~1.40 Å) |

| Key Bond Angles | C-O-C (~118-122°), Angles around aromatic carbons (~120°) |

| Dihedral Angle | Angle between the two phenyl rings |

| Intermolecular Interactions | N-H···O or N-H···F hydrogen bonds, π-π stacking |

Crystal Packing Analysis and Supramolecular Assembly

The solid-state architecture of 3-Fluoro-5-p-tolyloxy-phenylamine is anticipated to be governed by a variety of intermolecular interactions, contributing to a stable and well-defined crystal lattice. The presence of a primary amine (-NH2), a fluoro (-F) substituent, an ether linkage (-O-), and two aromatic rings provides a rich landscape for supramolecular assembly.

The primary amine group is a potent hydrogen bond donor and can also act as an acceptor. It is expected to form N-H···N or N-H···O hydrogen bonds, which are significant in directing the molecular packing. The fluorine atom, with its high electronegativity, can participate in weaker C-H···F hydrogen bonds and halogen···halogen interactions. The ether oxygen is a potential hydrogen bond acceptor. Furthermore, the two phenyl rings are likely to engage in π-π stacking and C-H···π interactions, which are crucial in stabilizing the crystal structure of aromatic compounds.

Disclaimer: The following crystallographic data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Hypothetical Crystallographic Data for 3-Fluoro-5-p-tolyloxy-phenylamine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 8.9 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Volume (ų) | 1670 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Polymorphism and Phase Transitions in Aniline (B41778) Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in aniline derivatives. nih.gov These different crystalline forms, or polymorphs, can exhibit distinct physical properties such as melting point, solubility, and stability. For 3-Fluoro-5-p-tolyloxy-phenylamine, the existence of polymorphs is highly probable due to the conformational flexibility of the tolyloxy group relative to the phenylamine ring and the potential for different hydrogen bonding motifs.

Phase transitions between polymorphs can be induced by changes in temperature or pressure. These transitions can be either reversible (enantiotropic) or irreversible (monotropic). For instance, a less stable polymorph might transform into a more stable one upon heating. nih.gov The study of such transitions is crucial for understanding the material's behavior under different processing and storage conditions. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction would be instrumental in identifying and characterizing the polymorphic forms and their interconversions.

Disclaimer: The following table presents a hypothetical scenario of polymorphism for 3-Fluoro-5-p-tolyloxy-phenylamine to illustrate the concept.

Hypothetical Polymorphic Forms of 3-Fluoro-5-p-tolyloxy-phenylamine

| Polymorph | Crystal System | Key Intermolecular Interactions | Relative Stability |

| Form I | Monoclinic | Strong N-H···N hydrogen bonds, π-π stacking | Most stable at ambient conditions |

| Form II | Orthorhombic | N-H···O hydrogen bonds, C-H···F interactions | Metastable, may convert to Form I upon heating |

Chromatographic and Hyphenated Techniques for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For the analysis of 3-Fluoro-5-p-tolyloxy-phenylamine, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be employed.

Following separation by GC, the compound would be introduced into the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound, along with a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its structural elucidation. The expected fragmentation would likely involve cleavage of the ether bond and loss of the tolyl group, as well as fragmentation of the phenylamine ring.

Disclaimer: The following table provides a hypothetical fragmentation pattern for 3-Fluoro-5-p-tolyloxy-phenylamine in a GC-MS analysis.

Hypothetical GC-MS Fragmentation Data for 3-Fluoro-5-p-tolyloxy-phenylamine

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 217 | [M]⁺ (Molecular ion) |

| 126 | [H₂N-C₆H₃-F]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for compounds that are not suitable for GC analysis due to low volatility or thermal instability. For 3-Fluoro-5-p-tolyloxy-phenylamine, reversed-phase LC using a C18 column would be a common approach for separation.

The eluent from the LC would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the primary amine group would be readily protonated, leading to the observation of the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of this ion, providing a highly accurate confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) could be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.

Disclaimer: The following table outlines hypothetical parameters for an LC-MS analysis of 3-Fluoro-5-p-tolyloxy-phenylamine.

Hypothetical LC-MS Parameters for 3-Fluoro-5-p-tolyloxy-phenylamine Analysis

| Parameter | Hypothetical Setting |

| LC Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% to 95% B over 10 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ion (m/z) | 218.09 [M+H]⁺ |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "3-Fluoro-5-p-tolyloxy-phenylamine" to generate a detailed article that adheres to the provided outline. Research on this particular molecule, especially concerning its specific applications as a precursor to functionalized heterocyclic and complex polyaromatic systems, as well as detailed derivatization strategies, is not extensively documented in publicly accessible databases.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "Advanced Synthetic Applications and Derivatives of 3-Fluoro-5-p-tolyloxy-phenylamine" as requested, without resorting to speculation or including information that falls outside the explicit scope of the specified sections and subsections. To maintain scientific integrity and accuracy, the generation of content for the requested article cannot be completed at this time.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data concerning the use of 3-Fluoro-5-p-tolyloxy-phenylamine as a model substrate for method development, including the development of novel catalytic systems or the optimization of reaction conditions. Searches for this particular compound in chemical and catalysis research databases did not yield any scholarly articles detailing its application in these contexts.

Therefore, it is not possible to provide an article on the "Advanced Synthetic Applications and Derivatives of 3-Fluoro-5-p-tolyloxy-phenylamine" with the requested detailed research findings, as the foundational data is absent from the scientific record. The compound does not appear to have been utilized or reported in the capacity required to fulfill the specific sections and subsections of the user's request.

Future Perspectives in Substituted Fluoro Aminophenoxy Aromatic Research

Innovations in Green and Sustainable Synthesis of Aryl Ethers and Fluoroanilines

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is heavily influencing the synthesis of aryl ethers and fluoroanilines. labinsights.nl Traditional methods for preparing these compounds often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents. ontosight.ai

Future innovations will likely center on the following:

Catalytic C-O Bond Formation: The development of more efficient and robust catalytic systems for the synthesis of diaryl ethers is a primary objective. While copper- and palladium-catalyzed Ullmann-type couplings are established methods, future research will aim for catalysts that operate under milder conditions, with lower catalyst loadings, and in environmentally benign solvents like water or ionic liquids. researchgate.netorganic-chemistry.org A "green" version of the Williamson ether synthesis, utilizing weak alkylating agents at high temperatures, has shown promise for industrial applications by avoiding salt production. acs.org

Sustainable Fluorination and Amination Methods: The synthesis of fluoroanilines is also undergoing a green transformation. Traditional methods like the Schiemann reaction are being replaced by more sustainable alternatives. google.comgoogle.com Catalytic hydrogenation and electrochemical fluorination are emerging as promising techniques that offer higher yields and produce less waste. ontosight.ai One-step processes, such as the deoxygenation, hydrogenation, and fluorination of nitrobenzene (B124822) derivatives using catalysts like PdCl2-V2O5 or PtO2, are being explored to improve efficiency. chemicalbook.com

Flow Chemistry: The adoption of continuous flow technologies is expected to increase. Flow reactors offer enhanced safety, better process control, and the potential for easier scale-up compared to batch processes. This is particularly relevant for potentially hazardous reactions often involved in fluorination and amination.

| Synthetic Step | Traditional Method | Emerging Green Alternative | Key Advantages of Green Alternative |

|---|---|---|---|

| Aryl Ether Synthesis | Ullmann Condensation (high temperatures, stoichiometric copper) | Catalytic C-O coupling (e.g., with palladium or improved copper catalysts) researchgate.net | Milder conditions, lower catalyst loading, higher selectivity. |

| Fluoroaniline Synthesis | Schiemann Reaction (often requires harsh conditions) google.com | Catalytic hydrogenation of fluoronitroaromatics, electrochemical fluorination ontosight.ai | Higher yields, reduced hazardous waste, improved safety. |

| General Process | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, easier scalability. |

Exploration of Unconventional Reactivity and Bond Activations

The strategic placement of fluorine in an aromatic ring, as in "3-Fluoro-5-p-tolyloxy-phenylamine," significantly influences its reactivity. Fluorine's high electronegativity can be exploited for unconventional bond-forming strategies.

C-H Bond Functionalization: A major frontier in synthetic chemistry is the direct functionalization of C-H bonds. nih.gov For substituted fluoro-aminophenoxy aromatics, this approach could enable the late-stage introduction of various functional groups without the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose, allowing for the formation of new C-C, C-N, and C-O bonds. beilstein-journals.orgpatentdigest.org Research will likely focus on developing catalysts that can selectively activate specific C-H bonds on the complex scaffold of molecules like "3-Fluoro-5-p-tolyloxy-phenylamine."

Exploiting Fluorine's Influence on Reactivity: The reactivity of fluorinated aromatic compounds is often counterintuitive. For instance, fluorobenzene (B45895) can be more reactive than other halobenzenes in electrophilic aromatic substitution, with a strong preference for para-substitution. acs.org Understanding and harnessing these electronic effects will be crucial for designing novel synthetic routes. Furthermore, the activation of the strong C-F bond itself is a significant challenge, and developing methods for its selective transformation remains an active area of research. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack. This property is already utilized in the synthesis of related compounds. nih.govresearchgate.net Future work will likely explore a broader range of nucleophiles and develop more efficient SNAr conditions, potentially under metal-free catalysis, to further functionalize the aromatic core. nih.gov

| Strategy | Description | Potential Application for Fluoro-Aminophenoxy Aromatics |

|---|---|---|

| Directed C-H Activation | Use of a directing group to guide a catalyst to a specific C-H bond for functionalization. nih.gov | Selective introduction of substituents at positions ortho to the amine or ether groups. |

| Innate C-H Functionalization | Functionalization based on the inherent electronic and steric properties of the substrate. nih.gov | Exploiting the electronic influence of the fluorine and other substituents to achieve regioselective reactions. |

| C-F Bond Activation | Cleavage and functionalization of the carbon-fluorine bond, often requiring specific catalysts or reagents. nih.gov | Replacing the fluorine atom with other functional groups to create diverse analogs. |

Advanced Computational Tools for Rational Design and Reaction Discovery

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the rational design of molecules and the prediction of reaction outcomes.

Rational Molecular Design: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and potential biological activity of novel substituted fluoro-aminophenoxy aromatic compounds. rsc.org This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising properties. Computational tools can also aid in the design of molecules with specific characteristics, such as improved binding affinity to a biological target. researchgate.netmdpi.com

Reaction Pathway Modeling: Computational modeling can elucidate reaction mechanisms, identify transition states, and predict the feasibility of new synthetic routes. digitellinc.com This is particularly valuable for complex reactions like C-H activation and for understanding the subtle electronic effects of fluorine on reactivity. nih.govacs.org By understanding the mechanism, reaction conditions can be optimized more efficiently.

Predictive Synthesis: The ultimate goal is to use computational tools to predict the optimal reaction conditions for a desired transformation, minimizing the need for extensive experimental screening. Machine learning algorithms, trained on large datasets of chemical reactions, are beginning to show promise in this area.

Integration with Automation and High-Throughput Experimentation

To accelerate the discovery and optimization of new reactions and molecules, the integration of automation and high-throughput experimentation (HTE) is essential.

Automated Synthesis: Automated synthesis platforms can perform a large number of reactions in parallel, systematically varying reagents, catalysts, solvents, and reaction conditions. sigmaaldrich.comresearchgate.net This allows for the rapid optimization of synthetic routes for compounds like "3-Fluoro-5-p-tolyloxy-phenylamine." Automated systems can also handle the purification and analysis of the resulting products. nih.gov

High-Throughput Experimentation (HTE): HTE is a powerful tool for reaction discovery and optimization, allowing chemists to perform thousands of experiments in a short period. acs.orgrsc.orgdigitellinc.comnih.gov This is particularly useful for screening large libraries of catalysts and ligands for challenging transformations like C-H functionalization or for exploring the scope of new reactions.

Data-Driven Discovery: The vast amounts of data generated by HTE can be analyzed using machine learning and other data science techniques to identify trends and predict optimal reaction conditions. youtube.com This data-driven approach will be crucial for accelerating the development of novel synthetic methodologies for substituted fluoro-aminophenoxy aromatics. The combination of automation, HTE, and computational modeling represents a paradigm shift in chemical research, moving towards a more predictive and efficient approach to synthesis. youtube.com

Q & A

What are the recommended synthetic routes for 3-Fluoro-5-p-tolyloxy-phenylamine, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. For NAS, the fluorine atom at position 3 can act as a leaving group, reacting with p-tolyloxy precursors under basic conditions. Optimization includes:

- Catalyst selection : Use Pd(OAc)₂ or CuI for coupling reactions to enhance regioselectivity .

- Temperature control : Reactions at 80–120°C improve kinetics without degrading sensitive intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol yields >95% purity .

Which spectroscopic and chromatographic methods are most effective for characterizing 3-Fluoro-5-p-tolyloxy-phenylamine?

Basic Research Question

Key techniques include:

- ¹⁹F NMR : Confirms fluorine substitution at position 3 (δ ≈ -110 to -120 ppm) .

- ¹H NMR : Identifies aromatic protons and the methyl group in the p-tolyloxy moiety (δ 2.3–2.5 ppm) .

- HPLC-UV : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (calc. 261.25 g/mol) and detects impurities .

How does the electronic nature of the p-tolyloxy substituent influence the compound’s reactivity in electrophilic substitution reactions?

Advanced Research Question

The p-tolyloxy group is electron-donating due to the methyl substituent, activating the aromatic ring toward electrophilic attack. This directs incoming electrophiles to the para position relative to the amine group. For example:

- Nitration : Occurs at position 4 of the phenylamine ring, confirmed by X-ray crystallography in analogous compounds .

- Sulfonation : Requires elevated temperatures (100°C) to overcome steric hindrance from the tolyloxy group .

What strategies can mitigate discrepancies in bioactivity data observed across different in vitro models?

Advanced Research Question

Discrepancies arise from variations in cell lines, assay conditions, or metabolite interference. Solutions include:

- Standardized protocols : Use identical cell passage numbers and culture media (e.g., DMEM + 10% FBS) .

- Metabolite profiling : LC-MS/MS to identify degradation products that may alter activity .

- Positive controls : Compare with known inhibitors (e.g., kinase inhibitors) to calibrate assay sensitivity .

How can computational chemistry predict the binding affinity of 3-Fluoro-5-p-tolyloxy-phenylamine with biological targets?

Advanced Research Question

Density functional theory (DFT) and molecular docking (AutoDock Vina) model interactions:

- DFT : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Docking : Predicts binding poses in enzyme active sites (e.g., kinases) with ΔG values correlated to experimental IC₅₀ data .

- Validation : MD simulations (50 ns) assess stability of predicted complexes .

What are the stability profiles of 3-Fluoro-5-p-tolyloxy-phenylamine under varying pH and temperature conditions?

Basic Research Question

Stability studies show:

- pH 7–9 : Stable for >30 days at 25°C; degradation accelerates below pH 5 due to protonation of the amine group .

- Thermal stability : Decomposes above 150°C, with TGA showing 5% weight loss at 120°C .

- Light sensitivity : Store in amber vials at -20°C to prevent photooxidation .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Advanced Research Question

While 3-Fluoro-5-p-tolyloxy-phenylamine lacks chirality, intermediates (e.g., boronic acids) may require resolution:

- Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric catalysis : Employ (R)-BINAP ligands with Pd catalysts for enantioselective coupling (ee >98%) .

How can researchers validate enzyme inhibition mechanisms using kinetic assays?

Advanced Research Question

Mechanistic studies involve:

- Michaelis-Menten kinetics : Measure Vₘₐₓ and Kₘ in the presence of inhibitors to identify competitive/non-competitive binding .

- IC₅₀ determination : Dose-response curves with nonlinear regression (GraphPad Prism) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.